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In the realm of semiconductor fabrication and microelectronics, the precise etching of silicon

nitride (SiN) thin films is a critical process. Two of the most commonly employed etchant gases

for this purpose are nitrogen trifluoride (NF3) and sulfur hexafluoride (SF6). Both are fluorine-

based compounds capable of generating the reactive fluorine radicals necessary for the

etching process. However, their performance characteristics, etching mechanisms, and

environmental impacts differ significantly. This guide provides an objective comparison of NF3

and SF6 for silicon nitride etching, supported by experimental data, to aid researchers in

selecting the optimal etchant for their specific applications.

Performance Comparison: Etch Rate and Selectivity
The choice between NF3 and SF6 often hinges on two key performance metrics: the etch rate

of silicon nitride and the selectivity of the etch process, which is the ratio of the etch rate of SiN

to that of other exposed materials, typically silicon (Si) and silicon dioxide (SiO2).

A study of SiNx, SiO2, and Si etching in a high-density electron cyclotron resonance (ECR)

plasma using mixtures containing SF6 and NF3 revealed distinct advantages for each gas.

Higher selectivities of SiNx etching over SiO2 (up to approximately 100) were achieved with

NF3-based mixtures.[1][2] Conversely, SF6-based mixtures yielded higher selectivities of SiNx

over Si (up to 5–10).[1][2]
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In a dual-frequency capacitively coupled plasma reactive ion etching (CCP-RIE) system, the

etch rates of SiNx:H films obtained using NF3/O2 were generally higher than those obtained

with SF6/O2 under a variety of process conditions.[3][4]

Table 1: Etch Rate and Selectivity Data from ECR Plasma Experiments

Gas Mixture Target Material
Etch Rate
(nm/min)

Selectivity
(SiN/SiO2)

Selectivity
(SiN/Si)

NF3-based SiNx
Varies with

conditions
Up to ~100 -

SF6-based SiNx
Varies with

conditions
- Up to 5-10

Note: Etch rates are highly dependent on specific process parameters such as gas flow rates,

power, and pressure. The values presented are indicative of the relative performance under the

conditions of the cited studies.

Experimental Protocols
To understand the context of the performance data, it is crucial to consider the experimental

setups under which they were obtained.

High-Density Electron Cyclotron Resonance (ECR)
Plasma Etching
In the study achieving high selectivity, an ECR plasma source was utilized.[1][2] The typical gas

mixtures contained SF6 or NF3, often combined with N2, O2, and Ar.[1][2] For instance,

experiments were conducted with NF3/O2/N2 and NF3/O2/Ar plasmas, with O2 and N2 flows

often maintained at 50 sccm and an ECR power of 750 W.[2] Similarly, SF6-based plasmas

were investigated with SF6/O2/N2 mixtures.[2][5]

Dual-Frequency Capacitively Coupled Plasma Reactive
Ion Etching (CCP-RIE)
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For the investigation of SiNx:H thin films, a CCP-RIE system was employed.[3] The study

involved varying parameters such as the RF power ratio (13.56 MHz/2 MHz), pressure, and the

gas flow ratio of the etchant gas (NF3 or SF6) with O2.[3]

Etching Mechanisms and Pathways
The etching of silicon nitride by both NF3 and SF6 is a plasma-assisted chemical process. The

fundamental principle involves the generation of fluorine radicals (F*) in the plasma, which then

react with the silicon nitride surface to form volatile products, primarily silicon tetrafluoride

(SiF4) and nitrogen (N2).

NF3 Etching Pathway
In an NF3 plasma, the NF3 molecules are dissociated to produce fluorine radicals. The addition

of oxygen (O2) to an NF3 discharge can significantly enhance the etch rate of SiN and the

selectivity over Si.[6] This is attributed to the formation of reactive nitric oxide (NO) and oxygen

atoms. The NO radicals are believed to increase the rate of fluorine migration on the SiN

surface, while oxygen atoms form a passivating oxide layer on the silicon surface, thus

improving the SiN to Si etch selectivity.[6][7]
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Caption: NF3 plasma etching pathway for silicon nitride, highlighting the role of O2 addition.

SF6 Etching Pathway
In an SF6 plasma, the SF6 molecules are dissociated to generate fluorine radicals, which are

the primary etchant species. The addition of O2 to SF6 plasma can also increase the etch rate.

[8] At low O2/SF6 ratios, O2 aids in the dissociation of SF6. As the ratio increases, a large

number of F atoms are generated, leading to the highest etch rate. However, at very high

O2/SF6 ratios, the formation of SiOx on the surface can inhibit the etching process.[8]
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Caption: SF6 plasma etching pathway for silicon nitride.

Environmental Impact
A significant consideration in the choice between NF3 and SF6 is their environmental impact.

Both are potent greenhouse gases. SF6 has a global warming potential (GWP) of 22,600 times

that of CO2 over a 100-year period, while NF3 has a GWP of 17,200.[9] Although NF3 has a

lower GWP, its atmospheric concentration has been rising.[9] However, from a process

perspective, NF3 can be more efficiently dissociated in a plasma, leading to higher utilization

and potentially lower emissions of the unreacted gas compared to SF6.[9] The semiconductor
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industry is actively working to reduce emissions of these gases through process optimization,

abatement technologies, and the exploration of alternative chemistries.[10]

Conclusion
The selection of NF3 versus SF6 for silicon nitride etching is a multi-faceted decision that

depends on the specific requirements of the fabrication process.

NF3 is generally favored when high selectivity to SiO2 is critical and higher etch rates are

desired. The addition of O2 to NF3 plasmas is a key factor in achieving these performance

benefits.

SF6 is a suitable choice when high selectivity to Si is the primary concern.

Researchers and engineers must weigh the desired etch performance against environmental

considerations. While both gases are effective etchants, the trend in the semiconductor

industry is towards processes with higher gas utilization and the adoption of abatement

strategies to minimize environmental impact. The detailed understanding of the etching

mechanisms and the effect of process parameters is crucial for optimizing silicon nitride etching

for advanced microelectronic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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